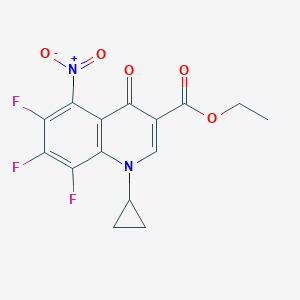

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as EF24, is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments. In

Wirkmechanismus

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate inhibits the activity of NF-κB by modifying the cysteine residues in the DNA binding domain of the protein. This modification prevents the binding of NF-κB to DNA, thereby inhibiting the transcription of genes regulated by NF-κB. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of genes related to antioxidant defense.

Biochemische Und Physiologische Effekte

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been shown to have anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has antioxidant properties and has been shown to reduce oxidative stress in animal models of Parkinson's disease and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. However, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has limitations in terms of its specificity, as it can inhibit the activity of other transcription factors in addition to NF-κB. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has poor bioavailability, which can limit its effectiveness in vivo.

Zukünftige Richtungen

Future research on Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could focus on improving its specificity for NF-κB and developing more effective delivery methods to increase its bioavailability in vivo. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could be studied in combination with other anticancer and anti-inflammatory agents to determine its potential synergistic effects. Finally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could be studied in animal models of various diseases to determine its potential therapeutic applications beyond cancer and inflammation.

Conclusion

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has potential applications in scientific research due to its ability to inhibit the activity of NF-κB, activate the Nrf2 pathway, and have anticancer, anti-inflammatory, and antioxidant effects. Despite its limitations, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several advantages for use in laboratory experiments and has the potential to be developed into a therapeutic agent for various diseases. Further research on Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could lead to a better understanding of its mechanism of action and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential use in cancer therapy due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes related to cell survival, proliferation, and inflammation. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Eigenschaften

CAS-Nummer |

103772-12-9 |

|---|---|

Produktname |

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Molekularformel |

C15H11F3N2O5 |

Molekulargewicht |

356.25 g/mol |

IUPAC-Name |

ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C15H11F3N2O5/c1-2-25-15(22)7-5-19(6-3-4-6)12-8(14(7)21)13(20(23)24)11(18)9(16)10(12)17/h5-6H,2-4H2,1H3 |

InChI-Schlüssel |

PRNXYRWUZSNSFK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3 |

Kanonische SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3 |

Synonyme |

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)